molecular formula C10H10N2 B156106 1H-Benzimidazole,1-ethenyl-2-methyl-(9CI) CAS No. 1673-62-7

1H-Benzimidazole,1-ethenyl-2-methyl-(9CI)

Cat. No.: B156106
CAS No.: 1673-62-7
M. Wt: 158.2 g/mol
InChI Key: BDMZRXHVBMINDQ-UHFFFAOYSA-N
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Description

1H-Benzimidazole,1-ethenyl-2-methyl-(9CI) is a heterocyclic aromatic compound that features a benzimidazole core with a vinyl group at the first position and a methyl group at the second position. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Benzimidazole,1-ethenyl-2-methyl-(9CI) can be synthesized through various methods. One common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. For instance, the reaction of o-phenylenediamine with acetaldehyde under acidic conditions can yield 2-methylbenzimidazole, which can then be vinylated using vinyl halides in the presence of a base .

Industrial Production Methods: Industrial production of 1-vinyl-2-methyl-1H-benzimidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities .

Chemical Reactions Analysis

Types of Reactions: 1H-Benzimidazole,1-ethenyl-2-methyl-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1H-Benzimidazole,1-ethenyl-2-methyl-(9CI) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-vinyl-2-methyl-1H-benzimidazole involves its interaction with various molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids and proteins, influencing cellular processes and pathways .

Comparison with Similar Compounds

  • 1-Methylbenzimidazole
  • 2-Methylbenzimidazole
  • 5-Methylbenzimidazole
  • 1-Vinylbenzimidazole

Comparison: 1H-Benzimidazole,1-ethenyl-2-methyl-(9CI) is unique due to the presence of both vinyl and methyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, 1-methylbenzimidazole lacks the vinyl group, making it less reactive in certain substitution reactions. Similarly, 2-methylbenzimidazole does not have the vinyl group, affecting its overall chemical behavior .

Properties

IUPAC Name

1-ethenyl-2-methylbenzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-3-12-8(2)11-9-6-4-5-7-10(9)12/h3-7H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMZRXHVBMINDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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